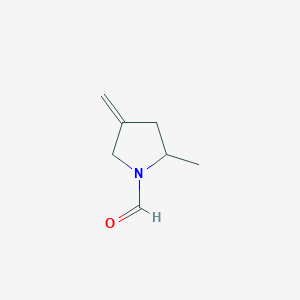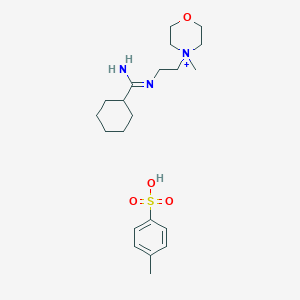
Cmc-cdi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cmc-cdi, also known as carbodiimide, is a chemical compound that is widely used in scientific research as a cross-linking agent. It is a water-soluble compound that is used to create covalent bonds between molecules. Cmc-cdi is commonly used in biochemistry, biotechnology, and materials science research.
Wirkmechanismus
Cmc-cdi works by reacting with functional groups on the surface of molecules, such as carboxylic acids and amines. The reaction forms a covalent bond between the molecules, which creates a cross-linked network. This network can be used to study the structure and function of biomolecules, as well as to create materials with specific properties.
Biochemische Und Physiologische Effekte
Cmc-cdi has been shown to have a low toxicity and is generally considered safe for use in scientific research. However, it can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Therefore, it is important to use cmc-cdi in a controlled manner and to carefully monitor its effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cmc-cdi in lab experiments include its ability to create covalent bonds between molecules, its ease of use, and its low toxicity. However, there are also some limitations to its use. For example, cmc-cdi can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Additionally, cmc-cdi can be expensive and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving cmc-cdi. Some possible areas of research include the development of new cross-linking agents, the use of cmc-cdi in the synthesis of new materials for biomedical applications, and the study of the effects of cmc-cdi on cells and tissues. Additionally, there may be opportunities to use cmc-cdi in the development of new diagnostic and therapeutic agents for a variety of diseases. Overall, cmc-cdi is a versatile and important tool for scientific research, with many potential applications in the future.
Synthesemethoden
Cmc-cdi can be synthesized through the reaction of dicyclohexylCmc-cdi with water. The reaction produces a white, crystalline powder that is highly soluble in water. The synthesis of cmc-cdi is relatively simple, and the compound is readily available from chemical suppliers.
Wissenschaftliche Forschungsanwendungen
Cmc-cdi is widely used in scientific research as a cross-linking agent. It is used to create covalent bonds between molecules, which can be used to study the structure and function of biomolecules. Cmc-cdi is commonly used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the preparation of hydrogels and other materials for biomedical applications.
Eigenschaften
CAS-Nummer |
118845-97-9 |
|---|---|
Produktname |
Cmc-cdi |
Molekularformel |
C21H36N3O4S+ |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1; |
InChI-Schlüssel |
GWYOLUOGOHTLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
Synonyme |
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate CMC-CDI N-cyclohexyl-N'-2-morpholinoethyl-carbodiimide-methyl-4-toluolsulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



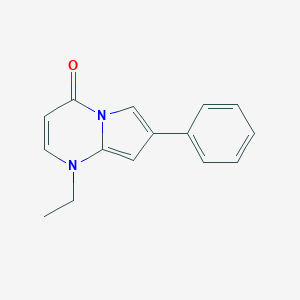


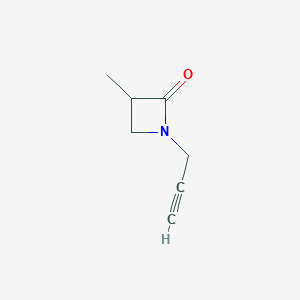
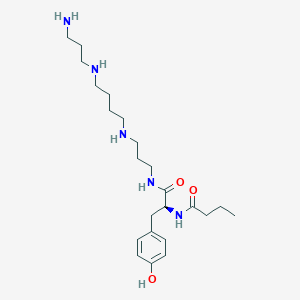
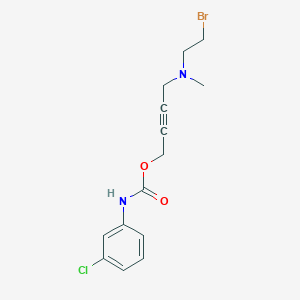
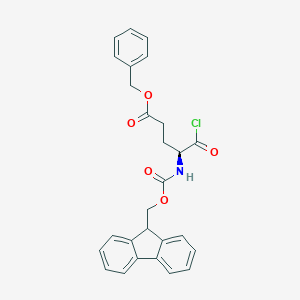
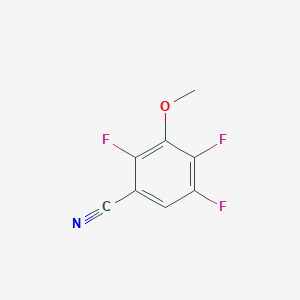
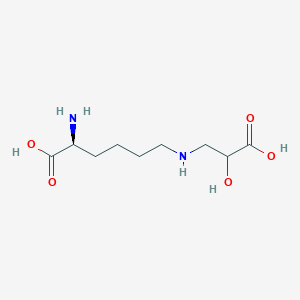
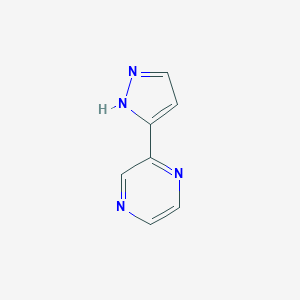
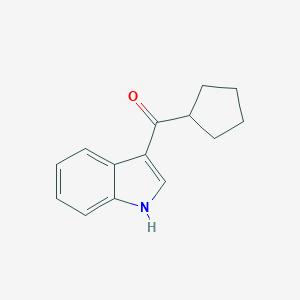
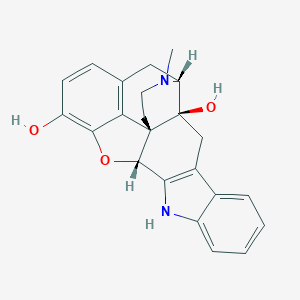
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
